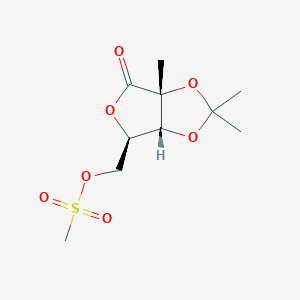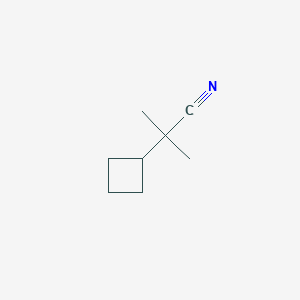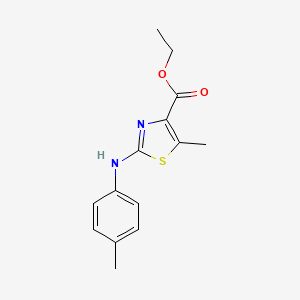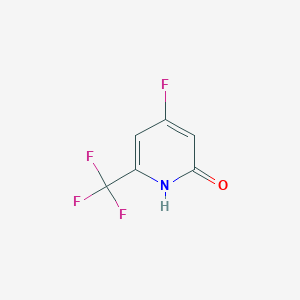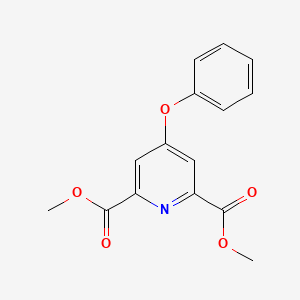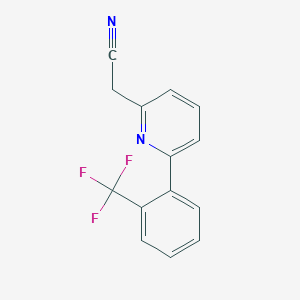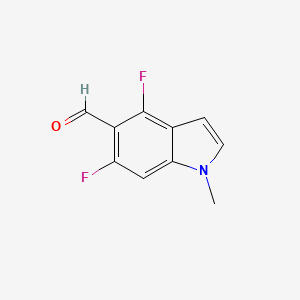
4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, such as 4,6-Difluoro-1-methyl-1H-indole-5-carbaldehyde, involves various methods. Some of these include Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indole ring substituted with two fluorine atoms at positions 4 and 6, a methyl group at position 1, and a carbaldehyde group at position 5 .Scientific Research Applications
Green and Sustainable Synthetic Routes
One application involves green and sustainable nanocatalyzed synthetic routes for Knoevenagel condensation. The synthesis of Knoevenagel condensed products of indole-3-carbaldehydes demonstrates advantages in terms of excellent yields, short reaction times, high reaction rates, and environmental benefits, showcasing the utility of indole carbaldehydes in organic chemistry (Yogita Madan, 2020).
Synthesis of Diindolylmethanes and Indoloquinones
The acid-catalyzed electrophilic substitution reactions of activated indole-2-carboxylate derivatives lead to a variety of new indole carbaldehydes, further illustrating the versatility of indole derivatives in synthesizing complex organic molecules like symmetrical and unsymmetrical diindolylmethanes and indoloquinones (Murat Bingul et al., 2014; M. Alamgir et al., 2008).
Anti-Cancer Activity
The synthesis of 3-methyl-4-((1-methyl-1H-indol-3-yl) methylene)isoxazol-5(4H)-ones and their evaluation for anti-cancer activity highlights the potential medicinal applications of indole derivatives. These compounds were prepared via Knoevenagel condensation and showed promising in vitro anti-cancer activity in HepG2 cell lines, underscoring the role of indole derivatives in drug discovery (C. Reddy & G. G. Reddy, 2020).
Molecular Modeling and Antibacterial Activities
Research into the intermolecular interactions, Hirshfeld surface analysis, and thermal stability of indole derivatives, like the study of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, provides insight into the structural and physical properties that underpin their potential applications in pharmaceuticals and materials science (A. Barakat et al., 2017).
Mechanism of Action
Indole derivatives are a significant group of heterocyclic compounds that have shown a wide range of biological activities . They are found in many important synthetic drug molecules and have been used in the treatment of various health conditions .
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its target. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on the specific derivative and its biological activity. Some derivatives have shown inhibitory activity against certain viruses .
properties
IUPAC Name |
4,6-difluoro-1-methylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-13-3-2-6-9(13)4-8(11)7(5-14)10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXOMCORLFUQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C(=C(C=C21)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)


![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)
![[Ul-13C12]sucrose](/img/structure/B1459720.png)
